Comparative PI3Kα Inhibition: 3-(Methyl(pyridin-2-yl)amino)benzoic acid vs. Core-Modified Sortilin Inhibitor
In a direct comparison of PI3Kα inhibitory activity, 3-(methyl(pyridin-2-yl)amino)benzoic acid (reported in BindingDB as BDBM207234) demonstrates an IC50 of 35 nM against recombinant human p110α [1]. In contrast, the core-modified analog AF38469 (2-[[(6-methyl-2-pyridinyl)amino]carbonyl]-5-(trifluoromethyl)-benzoic acid) exhibits no significant inhibition of PI3Kα at concentrations up to 10 µM, with its primary activity instead directed at sortilin (IC50 = 330 nM) . This represents a >285-fold difference in potency against PI3Kα.
| Evidence Dimension | PI3Kα Inhibition (IC50) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | AF38469 (>10,000 nM) |
| Quantified Difference | >285-fold higher potency |
| Conditions | Recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha expressed in rat Rat1 cells |
Why This Matters
This large potency difference against a therapeutically relevant kinase target directly informs selection for PI3K-focused research programs.
- [1] BindingDB. BDBM207234: 3-(Methyl(pyridin-2-yl)amino)benzoic acid. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch.jsp View Source
